molecular formula C12H12ClN3O2S B1455608 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 955979-02-9

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B1455608
CAS No.: 955979-02-9
M. Wt: 297.76 g/mol
InChI Key: PNFPJVXECCRKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFPJVXECCRKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143316
Record name 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955979-02-9
Record name 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955979-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Scheme 2 shows the synthesis of intermediate (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one II from 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholino VI. Treatment of VI with isopropylmagnesium chloride Grignard reagent followed by n-butyllithium at −10° C. was followed by addition of dimethylformamide and quenching with aqueous acid gave formylated intermediate 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde IV (Example 4). Reductive amination of IV was effected by mixing IV with the oxalate salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one V followed by a reducing agent, such as sodium triacetoxyborohydride (Method A), 2-picoline borane (Method B) or 5-Ethyl-2-methylpyridine borane to give II which was crystallized in toluene/heptane (Example 5) or Me-THF/heptane.
[Compound]
Name
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isopropylmagnesium chloride Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine VI (27.0 g, 100 mmol) was charged to a suitably sized reactor and tetrahydrofuran (anhydrous, 270 mL) was added. The reaction mixture was cooled to below −10° C., and a 20 wt % solution of i-PrMgCl in tetrahydrofuran (25.7 g, 50.0 mmol) was slowly added, followed by a slow addition of a 25 wt % solution of n-BuLi in heptane (30.0 g, 117 mmol) while an internal temperature below −10° C. was maintained. The mixture was allowed to stir at below −10° C. for 2 h. Anhydrous N,N-dimethylformamide (14.6 g, 200 mmol) was slowly added while keeping the internal temperature below −10° C. The reaction mixture was stirred for 1-2 h, transferred to a mixture of 80% acetic acid, 37% aqueous hydrochloric acid, isopropanol and water. The resulting slurry was heated to 50-55° C. and stirred for 1-3 h. The suspension was concentrated under reduced pressure to remove tetrahydrofuran. The suspension was then cooled to rt, filtered and rinsed with water. The cake was dried under reduced pressure at 40-60° C. to afford 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde IV as a yellow solid (29.2 g, 98% yield). 1H NMR (400 MHz, CDCl3) δ 10.38 (s, 1H), 4.03-4.05 (m, 4H), 3.85-3.87 (m, 4H), 2.76 (s, 3H)
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.7 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 2
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 3
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 6
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Customer
Q & A

Q1: What is the role of 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde in the synthesis of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one?

A1: this compound (IV) serves as a crucial intermediate in the synthesis of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one (I) []. It reacts with the salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one (6) in the presence of a reducing agent. This reaction forms (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one (II), which further reacts with 2-aminopyrimidine-5-ylboronic acid (III) to yield the final compound (I) [].

Q2: Are there any studies on the stability of this compound under various conditions?

A2: The provided abstract focuses solely on the synthesis process of (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one and does not provide information regarding the stability of this compound under various conditions []. Further research would be needed to answer this question.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.